4-fluoro-5-phenyl-1H-pyrazole
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Overview
Description
4-Fluoro-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-5-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of 4-fluorophenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions can yield this compound .
Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles. This reaction can be catalyzed by various metal catalysts, such as copper or palladium, under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and oxidative aromatization has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-5-phenyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-5-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. For example, its binding to the human estrogen alpha receptor can inhibit the receptor’s activity, leading to anti-cancer effects . The compound can also interact with other proteins and enzymes, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar structure but with a naphthalen-1-yl group at position 3.
3,5-Disubstituted Pyrazoles: These compounds have different substituents at positions 3 and 5, leading to variations in their chemical and biological properties.
Uniqueness
4-Fluoro-5-phenyl-1H-pyrazole is unique due to the presence of both a fluorine atom and a phenyl group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the phenyl group contributes to its biological activity .
Biological Activity
4-Fluoro-5-phenyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines.
- Anticancer Properties : Potential as an anti-cancer agent, particularly in breast cancer models.
- Antioxidant Activity : Exhibits properties that combat oxidative stress.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Estrogen Receptor Modulation : The compound binds to the human estrogen alpha receptor, inhibiting its activity, which is crucial in the development of certain cancers.
- Inhibition of Enzymatic Pathways : It has been reported to inhibit enzymes involved in inflammation and cancer progression, such as p38 MAP kinase .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various breast cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for further drug development targeting estrogen-dependent cancers.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound showed promising antimicrobial activity. It was tested against multiple strains including Mycobacterium tuberculosis (MTB) and demonstrated comparable efficacy to rifampicin, a first-line tuberculosis treatment .
Properties
IUPAC Name |
4-fluoro-5-phenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKMSUCECRGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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